molecular formula C14H11N3O2S B5651303 N-(2,1,3-benzothiadiazol-4-yl)-3-methoxybenzamide

N-(2,1,3-benzothiadiazol-4-yl)-3-methoxybenzamide

Cat. No.: B5651303
M. Wt: 285.32 g/mol
InChI Key: ZXXJVPJOIMPXIF-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-yl)-3-methoxybenzamide is a chemical compound that belongs to the class of benzothiadiazole derivatives. Benzothiadiazole derivatives are known for their diverse applications in various fields, including optoelectronics, photodynamic therapy, and as building blocks for more complex chemical structures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-3-methoxybenzamide typically involves the reaction of 2,1,3-benzothiadiazole with 3-methoxybenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)-3-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)-3-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-3-methoxybenzamide involves its interaction with specific molecular targets. In photodynamic therapy, the compound absorbs light and generates reactive oxygen species, which can induce cell death in targeted tissues. The molecular pathways involved include the activation of apoptotic pathways and the disruption of cellular membranes .

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c1-19-10-5-2-4-9(8-10)14(18)15-11-6-3-7-12-13(11)17-20-16-12/h2-8H,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXJVPJOIMPXIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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